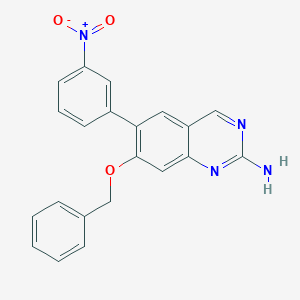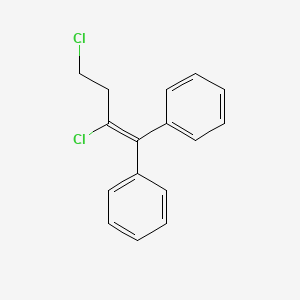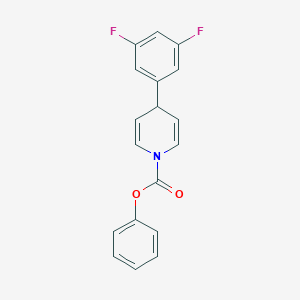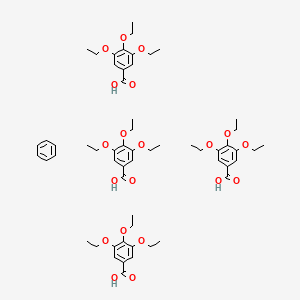![molecular formula C19H11Cl3N2O B12608981 Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- CAS No. 650637-56-2](/img/structure/B12608981.png)
Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- typically involves multiple steps, starting with the formation of the quinoline ring system. Common synthetic routes include the Gould-Jacobs, Friedländer, and Skraup reactions . These methods often require specific catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, including specific temperatures, solvents, and catalysts. For example, Suzuki-Miyaura coupling reactions use palladium catalysts and boron reagents to form carbon-carbon bonds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives .
Applications De Recherche Scientifique
Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Known for its biological activities and synthetic applications.
Quinoline-3-carboxaldehyde: Used in various chemical syntheses and biological studies.
2-Chloro-3-quinolinecarboxaldehyde: Utilized in the synthesis of heterocyclic systems.
Uniqueness
Its combination of a quinoline ring with an isoxazole moiety and multiple chlorine substituents makes it a valuable compound for various scientific research and industrial applications .
Propriétés
Numéro CAS |
650637-56-2 |
|---|---|
Formule moléculaire |
C19H11Cl3N2O |
Poids moléculaire |
389.7 g/mol |
Nom IUPAC |
5-(2-chloro-7-methylquinolin-3-yl)-3-(2,4-dichlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H11Cl3N2O/c1-10-2-3-11-7-14(19(22)23-16(11)6-10)18-9-17(24-25-18)13-5-4-12(20)8-15(13)21/h2-9H,1H3 |
Clé InChI |
LZUHQSWIROBYHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)




![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)

![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)


